1-Methoxy-4-nonylbenzene
Description
1-Methoxy-4-nonylbenzene (C₁₆H₂₆O) is a methoxy-substituted aromatic compound with a linear nonyl chain at the para position of the benzene ring. It is synthesized via catalytic reductive coupling reactions, as demonstrated in a study using manganese, iron, or cobalt catalysts, yielding 31% of the product as a colorless oil . Key spectroscopic data include a ¹H-NMR signal at δ 3.79 ppm (methoxy group) and δ 0.88 ppm (terminal methyl group of the nonyl chain), confirming its structure . The compound’s hydrophobicity, driven by the long alkyl chain, distinguishes it from shorter-chain analogs.
Properties
CAS No. |
32588-84-4 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-methoxy-4-nonylbenzene |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-13-16(17-2)14-12-15/h11-14H,3-10H2,1-2H3 |
InChI Key |
YYLMVFZXSKQHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Selected Methoxybenzenes
Physicochemical Properties
- Hydrophobicity: The nonyl chain in this compound imparts significant lipophilicity compared to analogs like 1-Methoxy-4-vinylbenzene (logP ~2.5 vs. ~1.8 estimated).
- Thermal Stability: Longer alkyl chains (e.g., nonyl) may enhance thermal stability relative to shorter substituents (e.g., isopropyl in ).
- Reactivity : Nitro-substituted derivatives (e.g., 1-BENZYLOXY-4-NITROBENZENE ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas vinyl groups (e.g., ) allow polymerization or Diels-Alder reactions.
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